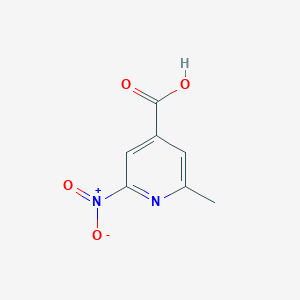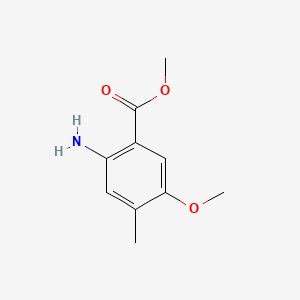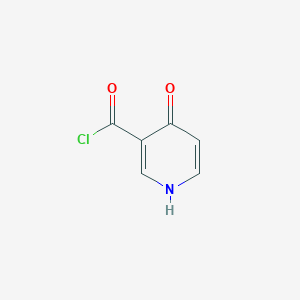
3-Pyridinecarbonyl chloride, 4-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarbonyl chloride, 4-hydroxy- is a chemical compound that belongs to the class of pyridine derivatives. Pyridine moieties are present in many natural products, drugs, pesticides, and industrial materials due to their specific characteristics such as basicity, hydrogen bond-forming ability, and water solubility .
准备方法
Synthetic Routes and Reaction Conditions
One of the methods for preparing 3-Pyridinecarbonyl chloride, 4-hydroxy- involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates . This method allows for the preparation of various substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylates . The reaction typically involves refluxing a xylene solution of methyl/ethyl 3-aminobut-2-enoates and methyl/ethyl 3-aryl-3-oxopropanoates in the presence of molecular sieves .
Industrial Production Methods
Industrial production methods for 3-Pyridinecarbonyl chloride, 4-hydroxy- are not extensively documented. the high reactivity of the synthesized 4-oxo-1,4-dihydropyridine-3-carboxylates provides easy access to various substituted nicotinates, which can be further processed to obtain the desired compound .
化学反应分析
Types of Reactions
3-Pyridinecarbonyl chloride, 4-hydroxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include molecular sieves, Mo(CO)6, and various nucleophiles such as pyridine, substituted pyridines, and pyrazine . Reaction conditions often involve refluxing in solvents like xylene or ethanol .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylates and nicotinates .
科学研究应用
3-Pyridinecarbonyl chloride, 4-hydroxy- has several scientific research applications:
作用机制
The mechanism of action of 3-Pyridinecarbonyl chloride, 4-hydroxy- involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
相似化合物的比较
Similar Compounds
Similar compounds to 3-Pyridinecarbonyl chloride, 4-hydroxy- include:
4-Oxo-1,4-dihydropyridine-3-carboxylates: These compounds have similar structures and reactivity.
4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide: This compound has similar chemical properties and applications.
Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate: Another closely related compound with similar reactivity and applications.
Uniqueness
3-Pyridinecarbonyl chloride, 4-hydroxy- is unique due to its high reactivity and versatility in forming various substituted derivatives. This makes it a valuable intermediate in the synthesis of bioactive molecules and pharmaceutical drugs .
属性
CAS 编号 |
51727-03-8 |
|---|---|
分子式 |
C6H4ClNO2 |
分子量 |
157.55 g/mol |
IUPAC 名称 |
4-oxo-1H-pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H4ClNO2/c7-6(10)4-3-8-2-1-5(4)9/h1-3H,(H,8,9) |
InChI 键 |
HXDFIFKXAVCLJS-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC=C(C1=O)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(4-Chlorobenzyl)-3-(t-butylthio)-5-methoxyindol-2-yl]-2,2-dimethylpropanoic acid methyl ester](/img/structure/B8695235.png)
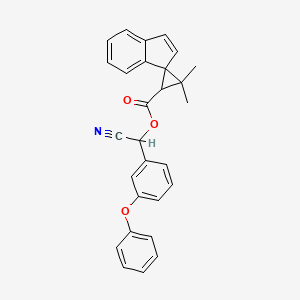
![4-(Chloromethyl)-5-methyl-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B8695248.png)
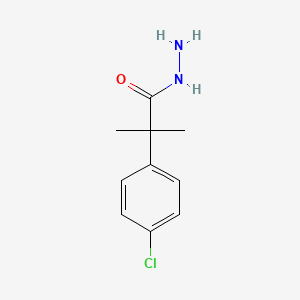
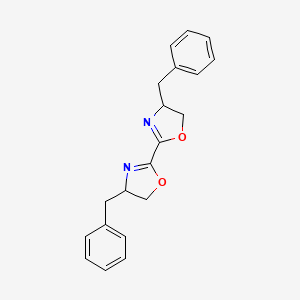

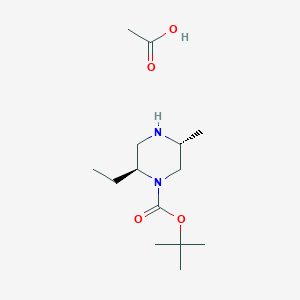
![[5-(Pyridin-3-YL)-1,2-oxazol-3-YL]methanamine](/img/structure/B8695297.png)
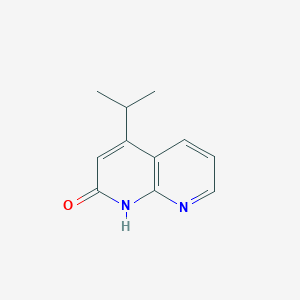
![(7-Chlorofuro[2,3-c]pyridin-5-yl)methanol](/img/structure/B8695307.png)
![N-(diphenylmethyl)-2-[(4-fluorophenyl)formamido]acetamide](/img/structure/B8695310.png)

